molecular formula C8H11NO2S B14036247 2,3-Dimethoxy-4-(methylthio)pyridine

2,3-Dimethoxy-4-(methylthio)pyridine

Cat. No.: B14036247
M. Wt: 185.25 g/mol
InChI Key: WXMKRLNYYLLXQZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-(methylthio)pyridine is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This multi-functional pyridine derivative serves as a versatile building block for constructing more complex molecules. Its specific substitution pattern, featuring methoxy and methylthio groups, makes it a valuable scaffold for creating compounds with potential biological activity. Pyridine-based structures are of significant interest in drug discovery due to their presence in various therapeutic agents . Researchers can utilize this compound in the exploration of new pharmacologically active substances, leveraging its structure for potential applications in developing kinase inhibitors or other targeted therapies . Key Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel bioactive molecules, including potential anticancer and anti-infective agents . • Pharmaceutical Intermediates: Acts as a key precursor in multi-step synthetic routes for complex heterocyclic compounds, such as pyridopyrimidines . • Chemical Biology: Used as a probe to study enzyme-substrate interactions or as a ligand in catalyst development. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2,3-dimethoxy-4-methylsulfanylpyridine

InChI

InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3

InChI Key

WXMKRLNYYLLXQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1OC)SC

Origin of Product

United States

Preparation Methods

Direct Methylthiolation of 2,3-Dimethoxypyridine

One common laboratory-scale method involves the reaction of 2,3-dimethoxypyridine with methylthiolating agents such as methylthiol chloride or methyl iodide in the presence of a base.

  • Reaction Conditions :
    • Base: Sodium hydroxide or tetra-n-butylammonium hydroxide (TBAOH) as a strong base and phase-transfer catalyst.
    • Solvent: Aqueous or organic solvent systems.
    • Temperature: Moderate heating (e.g., 70°C).
  • Mechanism : Nucleophilic substitution at the 4-position of the pyridine ring facilitated by the base, introducing the methylthio group.
  • Yields : Reported yields are high, often exceeding 85% in optimized conditions.
  • Example : Treatment of 4-chloro-2,3-dimethylpyridine-N-oxide with sodium hydrosulfide followed by methylation with methyl iodide in TBAOH medium.

Multi-Step Synthesis via Chloromethyl and Methylsulfonyl Intermediates

A more elaborate synthetic route involves:

  • Step 1 : Chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid in an organic solvent such as toluene at 10–40°C.
  • Step 2 : Conversion of the benzyl chloride to the corresponding nitrile via reaction with alkali metal cyanide in the presence of a phase-transfer catalyst at 60–100°C.
  • Step 3 : Condensation of the nitrile with a methyl nicotinate ester in the presence of sodium methoxide or potassium tert-butoxide at 60–110°C.
  • Step 4 : Hydrolysis and decarboxylation under acidic conditions (mixture of acetic acid and mineral acid) at 50–115°C.
  • Step 5 : Oxidation of the methylthio group to methylsulfonyl using hydrogen peroxide and catalytic sodium tungstate at 10–40°C.

This multi-step route is often used for preparing related pyridine derivatives but can be adapted for 2,3-dimethoxy-4-(methylthio)pyridine by modifying substituents accordingly.

Oxidation and Phase-Transfer Catalysis Approaches

  • Oxidation of methylthio-pyridine intermediates to methylsulfonyl derivatives is achieved by controlled addition of 30% hydrogen peroxide at elevated temperatures (around 75°C) over extended periods (up to 24 hours).
  • Phase-transfer catalysts such as tetra-n-butylammonium hydroxide facilitate nucleophilic substitutions and alkylations in aqueous-organic biphasic systems, improving yields and reaction rates.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Chlorination HCl, toluene solvent 10–40 85–90 Controlled chlorination of benzyl alcohol
2 Cyanidation Alkali metal cyanide, phase-transfer catalyst 60–100 80–95 Phase-transfer catalysis improves efficiency
3 Condensation Sodium methoxide or potassium tert-butoxide, alcohol solvent 60–110 75–85 Formation of cyanoacetyl pyridine intermediate
4 Hydrolysis & Decarboxylation Acetic acid + mineral acid mixture 50–115 70–80 Acidic hydrolysis and decarboxylation
5 Oxidation H₂O₂ + sodium tungstate catalyst 10–40 80–90 Mild oxidation to methylsulfonyl group

Green Chemistry Considerations

  • The oxidation step using hydrogen peroxide is considered atom-economical and environmentally benign due to water as the only by-product.
  • Use of aqueous tetra-n-butylammonium hydroxide as a phase-transfer catalyst reduces the need for harmful organic solvents.
  • E-factor analysis (mass of waste per mass of product) for related pyridine syntheses shows values as low as 3.2 in optimized oxidation steps, indicating relatively low waste generation.

Summary of Preparation Routes

Preparation Route Key Features Advantages Limitations
Direct methylthiolation of 2,3-dimethoxypyridine Simple, fewer steps, uses methylthiol reagents High yield, straightforward Requires careful control of regioselectivity
Multi-step synthesis via chloromethyl intermediates Stepwise functional group transformations High purity, adaptable for scale-up More complex, longer synthesis time
Oxidation with H₂O₂ and phase-transfer catalysis Green chemistry approach Environmentally friendly, efficient Requires precise control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Potential Applications Reference
2,3-Dimethoxy-4-(methylthio)pyridine 2-OCH₃, 3-OCH₃, 4-SCH₃ Methoxy, Methylthio Drug intermediates, agrochemicals -
4-Iodo-2,3,6-trimethoxypyridine 2-OCH₃, 3-OCH₃, 4-I, 6-OCH₃ Methoxy, Iodo Electrophilic substitution studies
N-[4-amino-5-cyano-6-(methylthio)pyridin-2-yl]-3-oxobutanamide 4-NH₂, 5-CN, 6-SCH₃ Amino, Cyano, Methylthio Anticancer agent synthesis
5a,6-Anhydrobisdethiobis(methylthio)gliotoxin Bis(methylthio), Fused rings Methylthio, Disulfide Antimicrobial agents

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